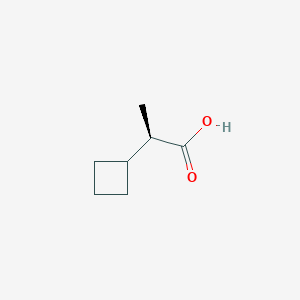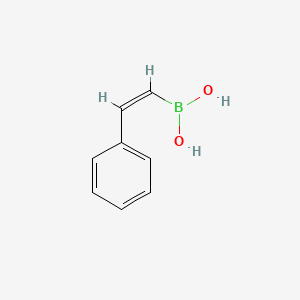
(R)-2-Cyclobutylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Cyclobutylpropanoic acid is a chiral carboxylic acid with a cyclobutyl group attached to the second carbon of the propanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Cyclobutylpropanoic acid typically involves the following steps:
Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or enzymatic resolution.
Hydrolysis: The ester or ketone intermediate is hydrolyzed under acidic or basic conditions to yield the carboxylic acid.
Industrial Production Methods
Industrial production of ®-2-Cyclobutylpropanoic acid may involve large-scale chiral resolution techniques or asymmetric synthesis using chiral catalysts to ensure high enantiomeric purity. The choice of method depends on the desired scale and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
®-2-Cyclobutylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the carboxylic acid group can yield alcohols or alkanes.
Substitution: The cyclobutyl group can undergo substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Cyclobutyl ketones or aldehydes.
Reduction: Cyclobutyl alcohols or alkanes.
Substitution: Halogenated cyclobutyl derivatives.
Aplicaciones Científicas De Investigación
®-2-Cyclobutylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-2-Cyclobutylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclobutyl group may enhance the compound’s binding affinity and specificity, leading to its biological effects. Detailed studies on its molecular pathways are ongoing to fully understand its mechanism.
Comparación Con Compuestos Similares
Similar Compounds
- Cyclobutylacetic acid
- Cyclobutylmethanol
- Cyclobutylamine
Uniqueness
®-2-Cyclobutylpropanoic acid is unique due to its specific chiral center and the presence of the cyclobutyl group, which imparts distinct chemical and biological properties compared to other cyclobutyl derivatives. Its enantiomeric purity and specific interactions with biological targets make it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C7H12O2 |
|---|---|
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
(2R)-2-cyclobutylpropanoic acid |
InChI |
InChI=1S/C7H12O2/c1-5(7(8)9)6-3-2-4-6/h5-6H,2-4H2,1H3,(H,8,9)/t5-/m1/s1 |
Clave InChI |
RHFMBAUXLFDCJS-RXMQYKEDSA-N |
SMILES isomérico |
C[C@H](C1CCC1)C(=O)O |
SMILES canónico |
CC(C1CCC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(Trimethylsilyl)amino]acetonitrile](/img/structure/B11923851.png)



![1-methyl-2,3-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11923879.png)

![Imidazo[1,2-A]pyridin-5-ylmethanamine](/img/structure/B11923885.png)
![3A,7A-Dihydro-1H-pyrazolo[3,4-D]pyrimidin-4-amine](/img/structure/B11923891.png)
![Furo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B11923896.png)
![O-[(1-methylpyrazol-3-yl)methyl]hydroxylamine](/img/structure/B11923907.png)
